7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a tricyclic quinoline derivative with a fused [1,3]dioxolo ring system. Its molecular formula is C₂₆H₂₀FNO₄ (molecular weight: 429.45 g/mol) . The compound features a 4-ethylbenzoyl group at position 7 and a 4-fluorophenylmethyl substituent at position 5 (Figure 1).
Properties
IUPAC Name |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO4/c1-2-16-3-7-18(8-4-16)25(29)21-14-28(13-17-5-9-19(27)10-6-17)22-12-24-23(31-15-32-24)11-20(22)26(21)30/h3-12,14H,2,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFVPULGKVEWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides, fluorobenzyl compounds, and dioxoloquinoline derivatives. The reactions may involve:
Friedel-Crafts acylation: to introduce the benzoyl group.
Nucleophilic substitution: to attach the fluorobenzyl group.
Cyclization reactions: to form the dioxoloquinoline core.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors, potentially leading to the development of new drugs.
Medicine
Medicinal chemistry research may explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Key Structural Features:
- Core: [1,3]dioxolo[4,5-g]quinolin-8-one.
- Position 7 : 4-ethylbenzoyl group (ethyl substitution enhances lipophilicity).
- Position 5 : 4-fluorophenylmethyl group (fluorine enhances electronic effects and metabolic stability).
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at positions 5 and 5. Below is a detailed comparison based on molecular properties, synthesis, and bioactivity:
Table 1. Structural and Molecular Comparison
*Estimated using similar analogs.
Key Observations:
Substituent Effects: Position 5: The 4-fluorophenylmethyl group in the target compound and enhances metabolic stability compared to 3-fluorophenylmethyl or non-fluorinated analogs . Position 7: Ethylbenzoyl (target) vs. methylbenzoyl or fluorobenzoyl alters lipophilicity (logP ~4.8–4.9), influencing membrane permeability and bioavailability.
Synthetic Routes :
- The target compound’s analogs are synthesized via ultrasound-promoted, catalyst-free one-pot reactions (e.g., 8-aryl-7,8-dihydro derivatives) .
- Substituent modifications often involve Suzuki coupling or azo-coupling reactions to introduce aryl groups .
Bioactivity: Cytotoxicity: [1,3]dioxolo[4,5-g]quinolin-8-one derivatives exhibit activity against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values ranging from 5–20 µM . Enzyme Inhibition: Fluorinated analogs (e.g., 7-fluoro-5-sulfonylquinolin-8-ol) show potent inhibition of catechol-O-methyltransferase (COMT), a target in Parkinson’s disease .
Discussion of Key Differences
- Metabolic Stability : The 4-fluorophenylmethyl group in the target compound reduces oxidative metabolism compared to 3-fluorophenylmethyl analogs .
- Selectivity : Ethylbenzoyl at position 7 may enhance selectivity for hydrophobic binding pockets in enzymes or receptors compared to smaller methyl groups .
- Synthetic Accessibility: Ultrasound-assisted methods offer higher yields (>80%) for [1,3]dioxolo[4,5-g]quinolin-8-one derivatives compared to traditional Pd-catalyzed couplings .
Biological Activity
Molecular Characteristics
- Molecular Formula : C26H20FNO4
- Molecular Weight : 429.447 g/mol
Structural Features
The compound features a quinoline core with substituents that may influence its biological activity. The presence of the 4-fluorophenyl and 4-ethylbenzoyl groups suggests potential interactions with biological targets, possibly in medicinal chemistry contexts.
Anticancer Potential
While direct studies on this specific compound are lacking, related compounds in the quinoline family have shown significant anticancer properties. For instance:
- Quinoline derivatives often exhibit cytotoxic effects against various cancer cell lines due to their ability to intercalate DNA or inhibit topoisomerases.
- The structural similarity to known bioactive molecules suggests that 7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one could potentially exhibit similar mechanisms of action.
Antimicrobial Activity
Compounds with similar structural motifs have been evaluated for antimicrobial properties:
- The presence of fluorine atoms in organic compounds can enhance lipophilicity and cellular uptake, potentially increasing antimicrobial efficacy.
- Studies indicate that quinoline derivatives can possess broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest:
- Many dioxoloquinoline derivatives have been investigated for their ability to inhibit enzymes involved in cancer progression and microbial resistance.
Lack of Direct Studies
Currently, there are no specific case studies or peer-reviewed articles detailing the biological activity of This compound . This highlights a significant gap in research that could be addressed through future studies.
Related Compounds
Research on related compounds can provide insights into potential biological activities:
- Quinoline Derivatives : Known for their anticancer and antimicrobial properties.
- Fluorinated Compounds : Often exhibit enhanced pharmacological profiles due to improved metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
